Choline
Overview
Description
Choline, a quintessential quaternary ammonium compound, is indispensable for several critical biological mechanisms, notably in maintaining cell membrane integrity, facilitating methylation reactions, and synthesizing essential neurotransmitters. It serves as a key element in the synthesis of the neurotransmitter acetylcholine, cell-membrane signaling, and liver and muscle function. Deficiencies in choline can impact health adversely, leading to neurological disorders and increasing the risk of various cancers (Rahimi & Joseph, 2019).
Synthesis Analysis
Choline is synthesized endogenously through a pathway involving the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which signifies a crucial source of choline in mammals. This endogenous synthesis is complemented by dietary intake, highlighting the importance of choline in nutrition and metabolism (Fırıncıoğlu & Irshad, 2022).
Molecular Structure Analysis
Choline is a water-soluble nutrient involved in various physiological processes due to its role in the structural integrity and signaling of cell membranes, cholinergic neurotransmission, and as a donor in methylation processes. Its molecular structure, consisting of a positively charged quaternary ammonium group, enables it to interact with a variety of biological molecules and pathways (Wortmann & Mayr, 2019).
Chemical Reactions and Properties
Choline participates in several key chemical reactions, including its conversion to betaine, which serves as a methyl donor in the methylation of homocysteine to methionine. This function is crucial for DNA methylation, a critical process in gene expression regulation and cellular function (Ganz, Klatt, & Caudill, 2017).
Physical Properties Analysis
As a water-soluble compound, choline's physical properties facilitate its widespread distribution and function throughout the body. Its solubility in water is essential for its role in various metabolic processes, including its function as a precursor for the neurotransmitter acetylcholine, which plays a key role in muscle control and memory (Kansakar et al., 2023).
Chemical Properties Analysis
Choline's chemical properties, such as its role as a methyl donor and its involvement in lipid metabolism, underscore its significance in maintaining cellular membrane structure and function. It contributes to the synthesis of phosphatidylcholine, a major component of cell membranes, highlighting its critical role in cellular integrity and signaling (Tayebati et al., 2015).
Scientific Research Applications
Nutritional Science
Choline is an essential nutrient that plays a role in the synthesis of the phospholipid membrane, critical for cell functions, and it is the major source of methyl donors relevant for epigenetic modifications of the genome . It is also the precursor of the neurotransmitter acetylcholine . Thus, choline is involved in several functions relevant for maintaining human health from early life to aging . The dysregulation of choline-related functions has therefore been described in several clinical conditions .
Neurological Disorders
Choline is converted into a neurotransmitter called acetylcholine, which helps muscles to contract, activates pain responses, and plays a role in brain functions of memory and thinking . It plays important roles in brain and memory development in the fetus and appears to decrease the risk of the development of neural tube defects .
Metabolic Syndrome
Choline is involved in a wide range of biological systems whose dysregulation is associated with various disorders, including metabolic syndrome . Three experimental papers report the potential relevance of advancing knowledge on choline metabolism for developing novel biomarkers and treatments of several diseases, such as metabolic syndrome .
Obesity
Choline’s involvement in biological systems is also associated with obesity . Understanding its metabolic pathways and action mechanisms might contribute to the design of nutritional interventions as promising treatments .
Microbial Dysbiosis
Choline’s role in microbial dysbiosis is another area of research . An additional review covers the relationship between gut microbiota and choline metabolism .
Skeletal Muscle Function
Choline contributes to the skeletal muscle structure and function due to its role in phospholipid synthesis, which is critical for the cell membrane composition, and also as the precursor of the neurotransmitter acetylcholine, which triggers contraction . In vitro, preclinical and clinical studies confirm the effects of choline supplementation and deficiency on muscle fat and protein metabolism, as well as regulation of intercellular homeostasis .
Cardiovascular Health
Choline is an important nutrient essential for proper functioning of liver, muscle, and brain . It is a main constituent of cell and organelle membranes and plays a vital role in numerous physiological processes including signal transduction, DNA and histone methylation, and nerve myelination . Choline is a precursor of different metabolites including the neurotransmitter acetylcholine (ACh), the membrane phospholipids phosphatidylcholine (PC) and sphingomyelin, and the methyl donor betaine . Choline can be obtained from the diet and via de novo biosynthesis from the methylation of phosphatidylethanolamine (PE) to PC . The demand for choline increases particularly during pregnancy inasmuch as it is important for placental function, fetal growth, and brain development . Choline deficiency can cause serious medical conditions such as premature birth, cystic fibrosis, and hepato-steatosis . Therefore, a sufficient choline intake is necessary for growth and homeostasis .
Cognitive Function
Choline supplements, including choline alfoscerate (C 8 H 20 NO 6 P), also known as alpha-glycerophosphocholine (α-GPC, or GPC), choline bitartrate, lecithin, and citicoline, which are cholinergic compounds and precursors of acetylcholine, have been shown to represent an effective strategy for boosting memory and enhancing cognitive function .
Liver Health
Choline is an essential micronutrient with a pivotal role in several metabolic pathways contributing to liver, neurological, and hematological homeostasis . Choline is commonly administered to improve physical performance, and its effects on the liver are still being researched .
Pregnancy and Fetal Development
Choline plays a crucial role during pregnancy as it is important for placental function, fetal growth, and brain development . Choline deficiency can cause serious medical conditions such as premature birth . Therefore, a sufficient choline intake is necessary for growth and homeostasis .
Biosynthesis of Lipids
Choline is needed for neurotransmitter synthesis (acetylcholine), cell-membrane signaling (phospholipids), lipid transport (lipoproteins), and methyl-group metabolism (homocysteine reduction) . It is the major dietary source of methyl groups via the synthesis of S-adenosylmethionine (AdoMet) . Such methylation reactions play major roles in the biosynthesis of lipids, the regulation of several metabolic pathways, and detoxification in the body .
Reduction of Fetal Alcohol Effects
A study of rat pups exposed to ethanol during the neonatal brain growth spurt, a developmental period that would be equivalent to postnatal development in humans, and treated with choline chloride, found that choline supplementation reduced the severity of fetal alcohol effects, even after the alcohol exposure . The findings suggest that early dietary intervention with choline may reduce the severity of some fetal alcohol effects .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYIOHPDSNJKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67-48-1 (chloride) | |
Record name | Choline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8043789 | |
Record name | Choline ion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
50% Aqueous solution: Dark brown cloudy liquid; [Sigma-Aldrich MSDS], Solid | |
Record name | Choline | |
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Record name | Choline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000097 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble | |
Record name | Choline | |
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URL | https://www.drugbank.ca/drugs/DB00122 | |
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Mechanism of Action |
Choline is a major part of the polar head group of phosphatidylcholine. Phosphatidylcholine's role in the maintenance of cell membrane integrity is vital to all of the basic biological processes: information flow, intracellular communication and bioenergetics. Inadequate choline intake would negatively affect all these processes. Choline is also a major part of another membrane phospholipid, sphingomyelin, also important for the maintenance of cell structure and function. It is noteworthy and not surprising that choline deficiency in cell culture causes apoptosis or programmed cell death. This appears to be due to abnormalities in cell membrane phosphatidylcholine content and an increase in ceramide, a precursor, as well as a metabolite, of sphingomyelin. Ceramide accumulation, which is caused by choline deficiency, appears to activate Caspase, a type of enzyme that mediates apoptosis. Betaine or trimethylglycine is derived from choline via an oxidation reaction. Betaine is one of the factors that maintains low levels of homocysteine by resynthesizing L-methionine from homocysteine. Elevated homocysteine levels are a significant risk factor for atherosclerosis, as well as other cardiovascular and neurological disorders. Acetylcholine is one of the major neurotransmitters and requires choline for its synthesis. Adequate acetylcholine levels in the brain are believed to be protective against certain types of dementia, including Alzheimer's disease. | |
Record name | Choline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00122 | |
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Product Name |
Choline | |
CAS RN |
62-49-7, 5413-08-1 | |
Record name | Choline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Choline | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062497 | |
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Record name | Choline | |
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Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl- | |
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Record name | Choline ion | |
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Record name | Choline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.487 | |
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Record name | CHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N91BDP6H0X | |
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Record name | Choline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000097 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
244-247 °C (as chloride salt), 302 - 303 °C (chloride salt) | |
Record name | Choline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00122 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Choline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000097 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Citations
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